1-(2-Chlorobenzyl)-3,5-dimethyl-N-(thien-2-ylmethyl)-1H-pyrazol-4-amine
Overview
Description
1-(2-Chlorobenzyl)-3,5-dimethyl-N-(thien-2-ylmethyl)-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzyl group, a dimethylpyrazole core, and a thienylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-N-(thien-2-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the chlorobenzyl group: The pyrazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the chlorobenzyl-substituted pyrazole.
Attachment of the thienylmethyl group: The final step involves the reaction of the chlorobenzyl-substituted pyrazole with thien-2-ylmethylamine under suitable conditions, such as heating in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-3,5-dimethyl-N-(thien-2-ylmethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Chlorobenzyl)-3,5-dimethyl-N-(thien-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3,5-dimethyl-N-(thien-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Lacks the thienylmethyl group.
1-(2-Chlorobenzyl)-3,5-dimethyl-N-(phenylmethyl)-1H-pyrazol-4-amine: Contains a phenylmethyl group instead of a thienylmethyl group.
1-(2-Chlorobenzyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: Contains a pyridinylmethyl group instead of a thienylmethyl group.
Uniqueness
1-(2-Chlorobenzyl)-3,5-dimethyl-N-(thien-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall biological activity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3S/c1-12-17(19-10-15-7-5-9-22-15)13(2)21(20-12)11-14-6-3-4-8-16(14)18/h3-9,19H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGBCHCXYMKSHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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